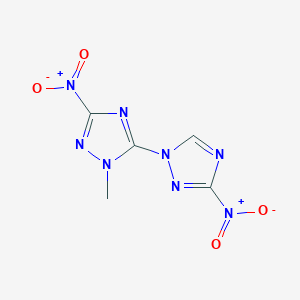![molecular formula C19H23N3OS B11494594 1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea](/img/structure/B11494594.png)
1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a dimethylphenyl group, a morpholinyl group, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea typically involves the reaction of 3,4-dimethylaniline with 4-morpholinylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a stabilizer in polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiourea moiety could play a crucial role in binding to the active site of enzymes, while the aromatic groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-morpholinyl)thiourea: Lacks the dimethyl groups on the phenyl ring.
1-(3,4-Dimethylphenyl)-3-phenylthiourea: Lacks the morpholinyl group.
1-(4-Morpholinylphenyl)-3-phenylthiourea: Lacks the dimethyl groups on the phenyl ring.
Uniqueness
1-(3,4-Dimethylphenyl)-3-[4-(morpholin-4-yl)phenyl]thiourea is unique due to the presence of both the dimethylphenyl and morpholinyl groups, which might confer specific chemical properties and biological activities. The combination of these groups could enhance its solubility, stability, and binding affinity to molecular targets compared to similar compounds.
Properties
Molecular Formula |
C19H23N3OS |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-morpholin-4-ylphenyl)thiourea |
InChI |
InChI=1S/C19H23N3OS/c1-14-3-4-17(13-15(14)2)21-19(24)20-16-5-7-18(8-6-16)22-9-11-23-12-10-22/h3-8,13H,9-12H2,1-2H3,(H2,20,21,24) |
InChI Key |
KXDVORZZVRBAED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)-2-methylphenyl]-2-[(6,7-dimethoxy-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11494513.png)
![15-hexyl-2,2,9-trihydroxy-11-methyl-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11494521.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 2-chlorobenzoate](/img/structure/B11494529.png)
![2-[(2,4-dichlorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11494540.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-5-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B11494544.png)

![{[4-Ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B11494561.png)
![N-(3-{methyl[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]amino}propyl)-N'-(4-methylphenyl)ethanediamide](/img/structure/B11494573.png)
![ethyl (3,5-dimethyl-4-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B11494581.png)
![7-(3-hydroxyphenyl)-10-phenyl-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B11494586.png)
![1-(8-Methyl-1,2,3A,4,5,6-hexahydro-3H-pyrazino[3,2,1-JK]carbazol-3-YL)-2-morpholino-1-ethanone](/img/structure/B11494590.png)

![4-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11494614.png)
![7-(2-thienyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11494626.png)
